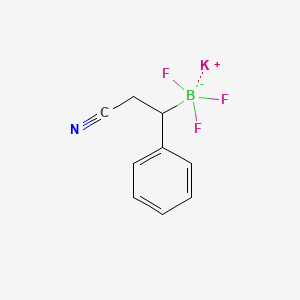
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound consists of a potassium cation and a complex anion, where a boron atom is bonded to three fluorine atoms and a carbon group with a cyano group attached to the phenyl ring. The presence of the electron-withdrawing cyano group enhances the reactivity of the phenyl ring, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-cyano-1-phenylethyl)trifluoroboranuide typically involves the reaction of 2-cyano-1-phenylethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt . The general reaction scheme is as follows:
2-cyano-1-phenylethylboronic acid+KHF2→Potassium (2-cyano-1-phenylethyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The presence of the cyano group makes the phenyl ring a good nucleophile, allowing for substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the starting material .
Scientific Research Applications
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which potassium (2-cyano-1-phenylethyl)trifluoroboranuide exerts its effects involves the activation of the phenyl ring by the electron-withdrawing cyano group. This activation enhances the nucleophilicity of the phenyl ring, allowing it to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium (2-cyanophenyl)trifluoroborate: Similar in structure but lacks the ethyl group attached to the phenyl ring.
Potassium (2-cyano-2,2-dimethylethyl)trifluoroboranuide: Contains a dimethyl group instead of the phenylethyl group.
Uniqueness
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is unique due to the presence of the phenylethyl group, which provides distinct reactivity and stability compared to other similar compounds. The electron-withdrawing cyano group further enhances its nucleophilicity, making it a valuable reagent in various chemical reactions .
Properties
Molecular Formula |
C9H8BF3KN |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
potassium;(2-cyano-1-phenylethyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H8BF3N.K/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;/h1-5,9H,6H2;/q-1;+1 |
InChI Key |
CITASEMYISZNQI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(CC#N)C1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



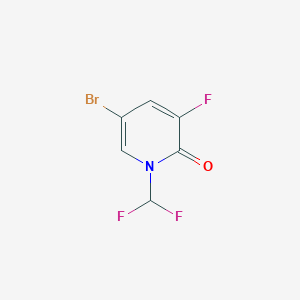

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)


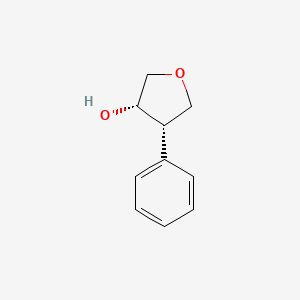

amine hydrochloride](/img/structure/B13475559.png)
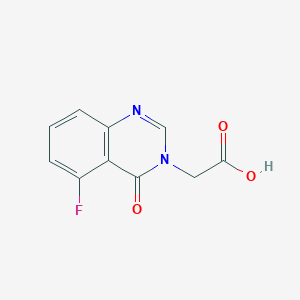
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
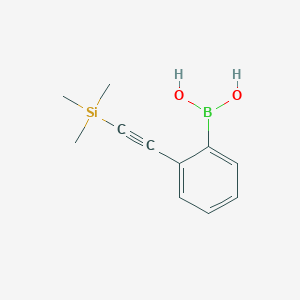
![rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride](/img/structure/B13475579.png)
